molecular formula C7H15NO2 B8513576 trans 2-Isopropyl-[1,3]dioxan-5-ylamine

trans 2-Isopropyl-[1,3]dioxan-5-ylamine

Cat. No.: B8513576
M. Wt: 145.20 g/mol
InChI Key: CHTCYGDJJDDMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans 2-Isopropyl-[1,3]dioxan-5-ylamine is a six-membered 1,3-dioxane ring derivative with an isopropyl substituent at the 2-position and an amine group at the 5-position. The trans configuration of the substituents imparts distinct stereochemical properties, influencing its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-propan-2-yl-1,3-dioxan-5-amine

InChI

InChI=1S/C7H15NO2/c1-5(2)7-9-3-6(8)4-10-7/h5-7H,3-4,8H2,1-2H3

InChI Key

CHTCYGDJJDDMND-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1OCC(CO1)N

Origin of Product

United States

Comparison with Similar Compounds

Pyrazine Derivatives

  • 2-Isopropyl-(3,5 or 6)-methoxypyrazine (): Structure: Pyrazine ring with isopropyl and methoxy substituents. Key Differences: The pyrazine ring (aromatic, π-electron-deficient) contrasts with the non-aromatic dioxane ring in the target compound. Methoxy groups enhance electron density but reduce basicity compared to the primary amine in trans 2-Isopropyl-[1,3]dioxan-5-ylamine. Applications: Pyrazines are common in flavor and fragrance industries due to their volatility .
  • 2-Acetyl-1-pyrroline ():

    • Structure : Pyrroline ring with acetyl substituent.
    • Key Differences : The pyrroline scaffold (five-membered, partially unsaturated) differs in ring size and electronic properties. The acetyl group introduces electrophilic reactivity, unlike the nucleophilic amine in the target compound.

Benzimidazole Derivatives

  • 2-Isopropylbenzimidazole (): Structure: Benzimidazole ring with isopropyl substituent. Key Differences: The aromatic benzimidazole system (planar, rigid) contrasts with the flexible dioxane ring. Melting points for 2-isopropylbenzimidazole derivatives are notably high (e.g., 228°C) due to strong intermolecular hydrogen bonding and π-stacking . Applications: Benzimidazoles are widely used in medicinal chemistry (e.g., antiparasitic agents).

Dioxolane and Bicyclic Derivatives

  • 2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane (): Structure: Dioxolane ring fused to a bicyclic system. Key Differences: The five-membered dioxolane ring introduces greater ring strain compared to the six-membered dioxane in the target compound.

Naphthofuran Derivatives

  • 2-Isopropyl-naphtho[2,3-b]furan-4,9-dione (): Structure: Naphthoquinone fused with a furan ring and isopropyl substituent. Key Differences: The conjugated quinone system confers redox activity, unlike the electronically neutral dioxane-amine structure.

Comparative Analysis of Physical and Chemical Properties

Compound Molecular Weight Ring Type Functional Groups Melting Point (°C) Key Reactivity
This compound ~175 g/mol (est.) 1,3-Dioxane Amine, Isopropyl Not reported Nucleophilic substitution, H-bonding
2-Isopropylbenzimidazole ~160 g/mol Benzimidazole Isopropyl 228 Aromatic electrophilic substitution
2-Isopropyl-(3,5 or 6)-methoxypyrazine ~166 g/mol Pyrazine Methoxy, Isopropyl Not reported Electrophilic aromatic substitution
2-[7-Isopropyl-5-methylbicyclo[...] ~250 g/mol (est.) Dioxolane + Bicyclic Isopropyl, Bicyclic framework Not reported Strain-driven ring-opening reactions

Potential Pharmacological Relevance

While direct evidence for the target compound’s bioactivity is lacking, structurally related compounds exhibit diverse applications:

  • Antibacterial Activity : Naphthofuran derivatives (e.g., 2-isopropyl-naphtho[2,3-b]furan-4,9-dione) show antibacterial properties, suggesting that modifying the dioxane-amine scaffold could yield bioactive analogs .

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